5-Propyl-1,2,3-thiadiazole-4-carboxylic acid

CAS No.:

Cat. No.: VC15824290

Molecular Formula: C6H8N2O2S

Molecular Weight: 172.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H8N2O2S |

|---|---|

| Molecular Weight | 172.21 g/mol |

| IUPAC Name | 5-propylthiadiazole-4-carboxylic acid |

| Standard InChI | InChI=1S/C6H8N2O2S/c1-2-3-4-5(6(9)10)7-8-11-4/h2-3H2,1H3,(H,9,10) |

| Standard InChI Key | LNINGIBMQRBDJS-UHFFFAOYSA-N |

| Canonical SMILES | CCCC1=C(N=NS1)C(=O)O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

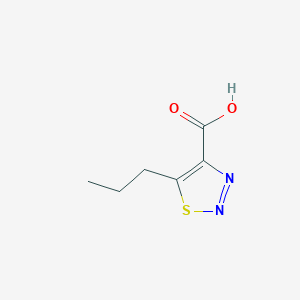

The compound’s structure consists of a 1,2,3-thiadiazole core—a five-membered ring containing two nitrogen atoms and one sulfur atom—with a propyl group () at the 5-position and a carboxylic acid moiety () at the 4-position . This arrangement is critical to its reactivity and intermolecular interactions, such as hydrogen bonding, which influence its biological activity . The SMILES notation CCCC1=C(N=NS1)C(=O)O and InChIKey LNINGIBMQRBDJS-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Physicochemical Characteristics

Key computed properties include:

These properties suggest moderate solubility in polar solvents and potential for membrane permeability, which is relevant for drug design .

Table 1: Key Physicochemical Properties of 5-Propyl-1,2,3-Thiadiazole-4-Carboxylic Acid

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 172.21 g/mol | |

| CAS Number | 1707735-20-3 | |

| SMILES | CCCCC1=C(N=NS1)C(=O)O | |

| XLogP3 | 1.5 |

Synthesis and Manufacturing

Conventional Synthesis Routes

The compound is typically synthesized via cyclization reactions. One method involves reacting a propyl-substituted thioamide with chloroacetic acid under acidic or basic conditions, facilitating ring closure to form the thiadiazole core. For example, ultrasonic-assisted synthesis has been employed to enhance reaction efficiency and yield, reducing reaction times from hours to minutes.

| Method | Reactants/Conditions | Yield |

|---|---|---|

| Cyclization | Propyl thioamide + Chloroacetic acid | Moderate |

| Ultrasonic-assisted | Propyl thioamide + Chloroacetic acid (40 kHz) | High |

| Activity | Mechanism | Efficacy |

|---|---|---|

| Antifungal | Cell membrane disruption | MIC: 8–32 µg/mL |

| Anticancer | Apoptosis induction | IC: 12–45 µM |

Future Research Directions

Despite promising preliminary data, rigorous in vivo studies and clinical trials are needed to validate the compound’s therapeutic potential. Advances in green chemistry, such as microwave-assisted synthesis, could further optimize production .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume